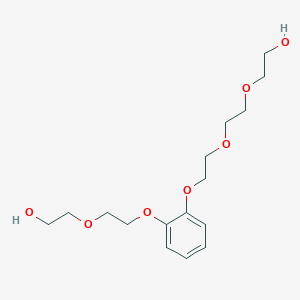
2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol is a chemical compound with the molecular formula C16H34O9 and a molecular weight of 370.4358 . . This compound is characterized by its multiple ethoxy groups and a phenoxy group, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol involves multiple steps of ethoxylation. The process typically starts with the reaction of ethylene oxide with a phenol derivative, followed by successive ethoxylation steps to introduce the ethoxy groups . Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol involves its interaction with various molecular targets and pathways. The multiple ethoxy groups allow it to form hydrogen bonds and interact with biological molecules, enhancing its solubility and bioavailability . The phenoxy group can participate in aromatic interactions, further influencing its activity in biological systems .
Comparison with Similar Compounds
2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol can be compared with other similar compounds such as:
Undecaethylene glycol: This compound has a similar structure but with more ethoxy groups, leading to different physical and chemical properties.
Tetraethylene glycol p-toluenesulfonate: This compound has a similar backbone but includes a sulfonate group, which alters its reactivity and applications.
Triethylene glycol monoamine: This compound has fewer ethoxy groups and includes an amine group, making it suitable for different applications.
The uniqueness of this compound lies in its balanced combination of ethoxy and phenoxy groups, providing a versatile platform for various chemical and biological applications .
Biological Activity
The compound 2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol, also known as hexaethylene glycol phenyl ether (CAS Number: 5117-19-1), is a polyether compound with significant applications in various fields, including pharmaceuticals and cosmetics. This article delves into its biological activity, focusing on its toxicity, metabolic pathways, and potential therapeutic effects.
- Molecular Formula: C16H34O9
- Molecular Weight: 370.4358 g/mol
- IUPAC Name: 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenoxy]ethoxy]ethanol]
- CAS Registry Number: 5117-19-1
Biological Activity Overview
The biological activity of this compound can be assessed through various studies that highlight its toxicity, metabolic behavior, and potential applications.
Toxicity Studies
- Acute Toxicity :
- Irritation Potential :
- Subchronic Toxicity :
| Study Type | LD50 (mg/kg) | NOAEL (mg/kg/day) | Observations |
|---|---|---|---|
| Oral | 10,600 | 750 | Weight loss, liver congestion at higher doses |
| Dermal | 8,200 | - | Mild irritation |
| Inhalation | >200 | - | No fatalities |
Metabolic Pathways
The metabolism of hexaethylene glycol phenyl ether primarily occurs via oxidation processes:
- Alcohol Dehydrogenase : Converts the compound into alkoxy acids.
- P450 Mixed Function Oxidases : Involved in O-dealkylation leading to the formation of triethylene glycol (TEG), which may further oxidize into carboxylic acids .
Case Studies and Research Findings
- Cell Viability Assays :
- Environmental Impact :
- Comparative Analysis with Similar Compounds :
Properties
CAS No. |
501892-05-3 |
|---|---|
Molecular Formula |
C16H26O7 |
Molecular Weight |
330.37 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H26O7/c17-5-7-19-9-10-21-12-14-23-16-4-2-1-3-15(16)22-13-11-20-8-6-18/h1-4,17-18H,5-14H2 |
InChI Key |
SHERIHSVUNPJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCO)OCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















